molecular formula C3H7N3O2 B014183 1-Ethyl-1-nitrosourea CAS No. 759-73-9

1-Ethyl-1-nitrosourea

Cat. No. B014183
CAS RN: 759-73-9
M. Wt: 117.11 g/mol
InChI Key: FUSGACRLAFQQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-nitrosourea, also known as ENU, is a DNA alkylating agent . It is a potent monofunctional ethylating agent that has been found to be mutagenic in a wide variety of mutagenicity tests system from viruses to mammalian germ cells . It increases the concentrations of O6-ethylguanine, N7-ethylguanine, N7-ethyladenine, and N3-ethyladenine in rat brain . ENU is teratogenic in vivo, inducing tumor formation and paw malformations in rat pups when administered to pregnant rats .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-1-nitrosourea is C3H7N3O2 . Its molecular weight is 117.1066 g/mol .


Chemical Reactions Analysis

1-Ethyl-1-nitrosourea is an alkylating agent, and acts by transferring the ethyl group of ENU to nucleobases (usually thymine) in nucleic acids . Its main targets are the spermatogonial stem cells, from which mature sperm are derived .


Physical And Chemical Properties Analysis

1-Ethyl-1-nitrosourea is a solid substance with a characteristic odor . Its solubility varies with different solvents .

Scientific Research Applications

  • DNA Cross-Linking : 1-(2-chloroethyl)-1-nitrosoureas, a related compound, can cross-link DNA in vitro, suggesting potential mechanisms for DNA damage. This points towards its use in studying DNA interactions and damage mechanisms (Kohn, 1977).

  • Neurochemical Effects : N-ethyl,N-nitrosourea exposure may lead to elevated levels of various biogenic amines in mouse brain areas, which could be consistent with altered enzyme activity. This highlights its potential for studying neurochemical changes (Jayasekara et al., 1992).

  • Alkylation of Nucleic Acids : Ethylnitrosourea-1-14C can significantly alkylate guanine residues in nucleic acids of both fetal and adult rats, affecting their toxicity and carcinogenicity. This underscores its role in genetic studies, especially related to carcinogenicity (Goth & Rajewsky, 1972).

  • Anticancer Activity : N-ethyl-N-nitrosourea (ENU) shows potential anticancer activity by transferring ethyl groups to nucleobases in nucleic acids. Molecular docking studies have been conducted to evaluate its activity against certain proteins, suggesting its application in cancer research (Singh et al., 2018).

  • Erythroleukemia Induction : Continuous oral administration of 1-ethyl-1-nitrosourea rapidly and selectively induces erythroleukemia in female Donryu rats. This implies its use in leukemia research and potentially in creating animal models for this disease (Ogui et al., 1976).

  • Oncostatics and Immunosuppressants : Nitrosoureas, including compounds similar to 1-Ethyl-1-nitrosourea, have been explored for their potential as effective oncostatics and immunosuppressants due to their high therapeutic index and ability to cross the blood-brain barrier (Imbach et al., 1976).

Safety And Hazards

1-Ethyl-1-nitrosourea is toxic if swallowed, harmful in contact with skin or if inhaled, may cause cancer, and may damage fertility or the unborn child . It is advised to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

While the future directions of 1-Ethyl-1-nitrosourea are not explicitly mentioned in the search results, it is noted that it has been used in research for uncovering resistant mechanisms in certain treatments .

properties

IUPAC Name

1-ethyl-1-nitrosourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2/c1-2-6(5-8)3(4)7/h2H2,1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSGACRLAFQQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2
Record name N-NITROSO-N-ETHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16118
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020593
Record name 1-Ethyl-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitroso-n-ethylurea appears as yellow-pink crystals or off-white powder. Sensitive to light., Pale buff-yellow solid; [Merck Index] Yellowish-pink or off-white solid; [CAMEO]
Record name N-NITROSO-N-ETHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16118
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-ethylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6253
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.283X10+4 mg/L at room temperature, Soluble in polar organic solvents
Record name N-NITROSO-N-ETHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16118
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-ethylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.01 [mmHg]
Record name N-Nitroso-N-ethylurea
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6253
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Mechanism of Action

Thirty-day-old Sprague--Dawley rats were used to study the persistence of DNA lesions (e.g., O6-alkylguanine) induced by various doses of ethylnitrosourea (ENU). Cellular proliferation was measured as an increment of DNA content per organ at 7 days post-treatment. We observed that the persistence of O6-EtGua was not affected by the various dose levels. Comparing the 3 organs, the persistence of O6-EtGua ranked in the order of brain greater than kidney greater than liver, while the percent increase in DNA content was measured as liver greater than kidney greater than brain. When the target specificity of ENU carcinogenesis in 30-day-old rats was compared to that following transplacental exposure in terms of its relationship to the persistence of DNA lesions and the rate of target cellular proliferation, it permitted the conclusion that induction of neoplasia in target cells is not only determined by persistent DNA lesions but also by the rate of proliferation of target cells at the time of exposure., O6-Alkylguanine-DNA alkyltransferase (AGT) is responsible for repairing the O6-alkylguanine lesion in DNA. There is wide variation in the levels of alkylguanine-DNA alkyltransferase between organ and cell types, which appears to correlate with cell and tissue type sensitivity to the mutagenic and carcinogenic effects of alkylating agents. ... to investigate the role of alkylguanine-DNA alkyltransferase in modulating the frequency and types of mutations induced in one type of normal human parenchymal cells, we examined the types and frequency of mutations in the hypoxanthine (guanine) phosphoribosyltransferase (hprt gene in 116 mutants derived from two N-ethyl-N-nitrosourea (ENU)-treated normal human skin keratinocyte cell lines. O6-Benzylguanine (O6-BZ; 5 um x 2 hr) was used to specifically inhibit alkylguanine-DNA alkyltransferase activity before N-ethyl-N-nitrosourea treatment (0 to 5 mM x 1 hr). O6-Benzylguanine increased both the cytotoxic and mutagenic effects of N-ethyl-N-nitrosourea by 1.8- and 3- to 5-fold, respectively. In both treatment groups, most of the mutations were base substitutions (72%). The proportion of GC to AT transitions in the O6-Benzylguanine group (14/31) was twice that in the group treated with N-ethyl-N-nitrosourea alone, consistent with the loss of alkylguanine-DNA alkyltransferase activity in these cells. There was no strand specificity of GC to AT and AT to GC transitions in both groups. Base transversions accounted for 28% of total base substitutions. A lower than expected proportion of AT to TA transversions were observed in both cell lines, which decreased in the O6-Benzylguanine pretreated group. A strand bias was observed for GC to TA and AT to TA transversions. Most of the G to A and G to T base substitutions had one or more purines flanking 3' to the mutated deoxyguanosines. There were more deletion mutants with the deletion of exon 1,4,6, and 8 in the BZ group than in the control group. These data, characterizing the mutational spectra of N-ethyl-N-nitrosourea in normal human keratinocytes treated in vitro, indicate that GC to AT and AT to GC transition mutations predominate in these cells depleted or not depleted of alkylguanine-DNA alkyltransferase., The experiments investigated the induction of ethylations to DNA in yeast cells exposed to the chemical mutagen ethylnitrosourea. A similar level of alkylation was seen at the N7 and O6 of guanine and at the N3 of adenine in either log phase cells or in temperature sensitive cdc4 and cdc7 cells growth arrested at their specific G1 positions. Hence, the changes in chromosome structure associated with the above cdc phenotypes do not modify the amount of DNA damage induced by ethylnitrosourea., NEU is a direct alkylating agent and has been shown to ethylate nucleic acids both in vitro and in vivo. 7-Ethylguanine, 06-ethylguanine, 3-ethyladenine and 7-ethyladenine and ethylphosphate triesters have been detected in rat tissues after administration of NEU in vivo. 06-Ethylguanine was lost from DNA of brain (a target organ) much more slowly than from liver DNA, whereas no such difference was observed for the rate of loss of the other ethylated products., For more Mechanism of Action (Complete) data for N-Nitroso-N-ethylurea (7 total), please visit the HSDB record page.
Record name N-Nitroso-N-ethylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1-Ethyl-1-nitrosourea

Color/Form

Very pale pink crystalline solid, Pale yellow, crystalline, Pale buff-yellow hexagonal plates

CAS RN

759-73-9
Record name N-NITROSO-N-ETHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16118
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Ethyl-N-nitrosourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=759-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N-ethylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000759739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Ethyl-1-nitrosourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-ethyl-N-nitroso-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Ethyl-1-nitrosourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethyl-N-nitrosourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-N-NITROSOUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8M1T4190R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Nitroso-N-ethylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

217 to 219 °F (decomposes) (NTP, 1992), 100 °C; decomposes
Record name N-NITROSO-N-ETHYLUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16118
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-ethylurea
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-1-nitrosourea
Reactant of Route 2
1-Ethyl-1-nitrosourea
Reactant of Route 3
Reactant of Route 3
1-Ethyl-1-nitrosourea
Reactant of Route 4
1-Ethyl-1-nitrosourea
Reactant of Route 5
1-Ethyl-1-nitrosourea
Reactant of Route 6
1-Ethyl-1-nitrosourea

Citations

For This Compound
643
Citations
T Shibuya, K Morimoto - Mutation Research/Reviews in Genetic Toxicology, 1993 - Elsevier
Abstract 1-Ethyl-1-nitrosourea (ENU) is a potent monofunctional ethylating agent that has been found to be mutagenic in a wide variety of mutagenicity test systems from viruses to …
BA Diwan - Cancer Research, 1974 - AACR
… Single ip injections of 1-ethyl-1-nitrosourea, 0.5 mmole/kg, were given to C57L/J, C57BL/6J, … of 1-ethyl-1-nitrosourea were incompatible with life. The 1-ethyl-1-nitrosourea induced a …
Number of citations: 32 aacrjournals.org
BA Diwan, H Meier - Cancer Research, 1974 - AACR
Pregnant AKR/J, SWR/J, DBA/2J, C57BL/6J, and C57L/J mice were given a single ip injection of ENU, 0.5 mmole/kg, in trioctanoin on either Day 12, 14, 16, or 18 of gestation. Tumors …
Number of citations: 66 aacrjournals.org
WR Lee, DT Beranek, BJ Byrne, AB Tucker - … Research/Fundamental and …, 1990 - Elsevier
The relative importance of different sites of alkylation on DNA was determined by comparing two ethylating agents. 1-Ethyl-1-nitrosourea (ENU) ethylates DNA with a higher proportion …
JM Rice - Annals of the New York Academy of Sciences, 1969 - Wiley Online Library
Transplacental carcinogenesis refers to the development of neoplastic disease as a result of prenatal exposure to a causative agent circulating in the mother's blood. In this discussion …
SL Kauffman - Journal of the National Cancer Institute, 1976 - academic.oup.com
The relationship between the age-dependence of the number of lung adenomas produced by exposure of fetal mouse lung to 1-ethyl-1-nitrosourea (ENU) and changes in the number of …
Number of citations: 26 0-academic-oup-com.brum.beds.ac.uk
T Ogui, M Nakadate, S Odashima - Cancer Research, 1976 - AACR
Three groups of female Donryu rats were given continuously 1-ethyl-1-nitrosourea, 400, 200, or 100 mg/liter, in their drinking water. Leukemias developed in 94 of 104 (92%) rats …
Number of citations: 45 aacrjournals.org
UH Ehling, A Neuhäuser-Klaus - Mutation Research/Fundamental and …, 1988 - Elsevier
Using the specific-locus method, the ability of 1-ethyl-1-nitrosourea (ENU) and procarbazine hydrochloride (procarbazine) to induce gene mutations in mouse oocytes was tested and …
V Gadjeva, A Tolekova… - Die Pharmazie-An …, 2007 - ingentaconnect.com
This study was carried out to determine the effects of 1-ethyl-3-[4-(2,2,6,6-tetramethylpiperidine-1-oxyl)]-1-nitrosourea (SLENU), recently synthesised in our laboratory, and vitamin E as …
M Ohara, Y Kawashima… - International …, 2002 - spandidos-publications.com
… Ogui T, Nakadate M and Odashima S: Rapid and selective induction of erythroleukemia in female Donryu rats by continuous oral administration of 1-ethyl-1-nitrosourea. Cancer Res 36: …
Number of citations: 19 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.